2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound features a fused heterocyclic structure, which includes a pyrrolo[2,1-f][1,2,4]triazine ring system. Such structures are often of interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate pyrrole derivatives with hydrazine derivatives to form the pyrrolo[2,1-f][1,2,4]triazine core . The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Scientific Research Applications
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be compared with other compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of this scaffold in drug development.
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-8-3-2-7(6(10)4-14)13(8)12-5-11-9/h2-3,5-6,14H,4,10H2,1H3 |
InChI Key |
CAXXTJUAJFYMFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2C(CO)N |
Origin of Product |
United States |
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